3-(3-bromopropyl)-3-methyl-3H-diazirine
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Overview
Description
3-(3-Bromopropyl)-3-methyl-3H-diazirine is an organic compound that belongs to the class of diazirines Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromopropyl)-3-methyl-3H-diazirine typically involves the reaction of 3-bromopropylamine with a suitable diazirine precursor. One common method is the reaction of 3-bromopropylamine with methyl chloroformate to form the corresponding carbamate, which is then cyclized to form the diazirine ring under basic conditions. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopropyl)-3-methyl-3H-diazirine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Cycloaddition Reactions: The diazirine ring can participate in cycloaddition reactions with alkenes or alkynes to form larger ring structures.
Photochemical Reactions: Upon exposure to UV light, the diazirine ring can generate reactive carbene intermediates, which can insert into C-H, N-H, or O-H bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Cycloaddition Reactions: These reactions often require the presence of a catalyst such as a transition metal complex and are conducted under inert atmosphere conditions.
Photochemical Reactions: UV light sources are used to initiate the formation of carbene intermediates, and the reactions are usually performed in solvents like dichloromethane or benzene.
Major Products Formed
Substitution Reactions: Products include various substituted diazirines depending on the nucleophile used.
Cycloaddition Reactions: Products are typically larger ring structures or fused ring systems.
Photochemical Reactions: Products include carbene insertion products such as alkylated or arylated derivatives.
Scientific Research Applications
3-(3-Bromopropyl)-3-methyl-3H-diazirine has several scientific research applications:
Chemistry: It is used as a photoreactive probe for studying reaction mechanisms and intermediates. The carbene intermediates generated upon UV irradiation can be used to map out reaction pathways.
Biology: The compound is employed in photoaffinity labeling to study protein-ligand interactions. The reactive carbene can form covalent bonds with amino acid residues, allowing for the identification of binding sites.
Industry: The compound can be used in the development of advanced materials, such as photoresponsive polymers and coatings.
Mechanism of Action
The primary mechanism of action for 3-(3-bromopropyl)-3-methyl-3H-diazirine involves the generation of reactive carbene intermediates upon exposure to UV light. These carbenes can insert into various chemical bonds, leading to the formation of new covalent bonds. The molecular targets and pathways involved depend on the specific application, such as protein binding sites in biological studies or polymer backbones in materials science.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloropropyl)-3-methyl-3H-diazirine: Similar structure but with a chlorine atom instead of bromine.
3-(3-Iodopropyl)-3-methyl-3H-diazirine: Similar structure but with an iodine atom instead of bromine.
3-(3-Azidopropyl)-3-methyl-3H-diazirine: Similar structure but with an azide group instead of bromine.
Uniqueness
3-(3-Bromopropyl)-3-methyl-3H-diazirine is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not as readily accessible with chlorine or iodine analogs. Additionally, the bromine atom provides a good balance between reactivity and stability, making it a versatile compound for various applications.
Properties
CAS No. |
2386882-01-3 |
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Molecular Formula |
C5H9BrN2 |
Molecular Weight |
177.04 g/mol |
IUPAC Name |
3-(3-bromopropyl)-3-methyldiazirine |
InChI |
InChI=1S/C5H9BrN2/c1-5(7-8-5)3-2-4-6/h2-4H2,1H3 |
InChI Key |
MODZUTXTWXBFDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)CCCBr |
Purity |
95 |
Origin of Product |
United States |
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